Disodium 5'-ribonucleotide
Overview
Description
Disodium 5’-ribonucleotide is a compound commonly used as a flavor enhancer in the food industry. It is a mixture of disodium inosinate and disodium guanylate in equal proportions. This compound is known for its ability to enhance the umami taste, making it a popular additive in various processed foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 5’-ribonucleotide can be synthesized through the fermentation of carbohydrates, followed by extraction and purification processes. The primary components, disodium inosinate and disodium guanylate, are produced from yeast extract or through the fermentation of carbohydrates. These components are then reacted with sodium hydroxide to form the final product .
Industrial Production Methods: In industrial settings, the production of disodium 5’-ribonucleotide involves large-scale fermentation processes. Carbohydrates are fermented to produce nucleotides, which are then extracted and purified. The nucleotides are subsequently reacted with sodium hydroxide to form disodium inosinate and disodium guanylate. These two compounds are mixed in equal proportions to produce disodium 5’-ribonucleotide .
Chemical Reactions Analysis
Types of Reactions: Disodium 5’-ribonucleotide primarily undergoes substitution reactions. It can react with various reagents to form different derivatives. For example, it can react with hydrochloric acid to form the corresponding free acids, inosine monophosphate and guanosine monophosphate .
Common Reagents and Conditions:
Hydrochloric Acid: Used to convert disodium 5’-ribonucleotide into its free acid forms.
Sodium Hydroxide: Used in the initial synthesis to form disodium inosinate and disodium guanylate.
Major Products:
Inosine Monophosphate: Formed from the reaction with hydrochloric acid.
Guanosine Monophosphate: Also formed from the reaction with hydrochloric acid.
Scientific Research Applications
Disodium 5’-ribonucleotide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Plays a role in studies related to nucleotides and their functions in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a component in certain pharmaceutical formulations.
Industry: Widely used in the food industry as a flavor enhancer to improve the taste of processed foods .
Mechanism of Action
Disodium 5’-ribonucleotide enhances the umami taste by interacting with taste receptors on the tongue. It works synergistically with monosodium glutamate to amplify the umami flavor. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a savory taste .
Comparison with Similar Compounds
Disodium Inosinate: One of the components of disodium 5’-ribonucleotide, used as a flavor enhancer.
Disodium Guanylate: The other component of disodium 5’-ribonucleotide, also used as a flavor enhancer.
Monosodium Glutamate: Another common flavor enhancer that works synergistically with disodium 5’-ribonucleotide to enhance the umami taste
Uniqueness: Disodium 5’-ribonucleotide is unique in its ability to enhance the umami taste more effectively when used in combination with monosodium glutamate. This synergistic effect makes it a valuable additive in the food industry, providing a more intense and satisfying flavor profile compared to using monosodium glutamate alone .
Properties
IUPAC Name |
tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLJNOHNHRBUBC-SIHAWKHTSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9Na4O16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white or nearly white crystals or powder | |
Record name | DISODIUM 5'-RIBONUCLEOTIDE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water, sparingly soluble in ethanol practically insoluble in ether | |
Record name | DISODIUM 5'-RIBONUCLEOTIDE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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